2-Naphthalenesulfonic acid, 7-hydroxy-

Description

The exact mass of the compound 2-Naphthalenesulfonic acid, 7-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenesulfonic acid, 7-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 7-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEOHWRUBFWKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059053 | |

| Record name | 7-Hydroxy-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-40-0 | |

| Record name | 7-Hydroxynaphthalene-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxynaphthalene-7-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cassella's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hydroxy-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-2-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIZ16K8246 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-2-Naphthalenesulfonic Acid

Introduction

7-Hydroxy-2-naphthalenesulfonic acid, often referred to as F Acid or Cassella's acid, is a key organic intermediate with significant applications in the synthesis of dyes and pigments.[1][2] Its utility also extends to analytical chemistry, where its sodium salt is employed as a fluorescent probe for the detection of cross-links in vital biological proteins like collagen and elastin.[3] This guide provides a comprehensive overview of the core physicochemical properties of 7-hydroxy-2-naphthalenesulfonic acid, offering both established data and detailed experimental protocols for their verification. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

The structure of 7-hydroxy-2-naphthalenesulfonic acid incorporates a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This dual functionality dictates its chemical behavior, imparting both phenolic and strongly acidic characteristics. The sodium salt of this acid is the most common commercially available form.[1]

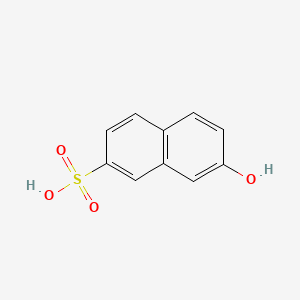

Below is a diagram illustrating the chemical structure of 7-hydroxy-2-naphthalenesulfonic acid.

Caption: Chemical structure of 7-hydroxy-2-naphthalenesulfonic acid.

Core Physicochemical Properties

A summary of the key physicochemical properties of 7-hydroxy-2-naphthalenesulfonic acid and its sodium salt is presented in the table below.

| Property | Value (Acid) | Value (Sodium Salt) | Reference(s) |

| CAS Number | 92-40-0 | 135-55-7 | [4],[3] |

| Molecular Formula | C₁₀H₈O₄S | C₁₀H₇NaO₄S | [2],[1] |

| Molecular Weight | 224.23 g/mol | 246.22 g/mol | [2],[5] |

| Appearance | - | White to light yellow/light brown to off-white powder | [5] |

| Melting Point | - | Decomposes >300°C | [5] |

| Solubility | - | Soluble in water | [5] |

| pH (1% solution) | - | 6.0 - 8.0 | [5] |

Acidity and pKa

The acidity of 7-hydroxy-2-naphthalenesulfonic acid is characterized by two dissociable protons: one from the sulfonic acid group and one from the phenolic hydroxyl group.

-

Sulfonic Acid Group (-SO₃H): The sulfonic acid moiety is a strong acid, with a pKa value typically below 1. This means that in aqueous solution, it will be fully deprotonated to the sulfonate anion (-SO₃⁻) across the entire practical pH range.

Experimental Protocol: Determination of Hydroxyl Group pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of the hydroxyl group.

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Choice of Titrant: A strong base like NaOH is used to ensure a complete and sharp reaction with the weakly acidic hydroxyl group.

-

Inert Atmosphere: While not always necessary for this compound, purging the solution with nitrogen can be beneficial to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids.

-

Ionic Strength: For highly accurate pKa determinations, maintaining a constant ionic strength with a background electrolyte (e.g., KCl) is recommended, as it minimizes changes in activity coefficients.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonate group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene ring. The carbons attached to the hydroxyl and sulfonate groups will be significantly shifted downfield and upfield, respectively, due to the electronic effects of these substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~7.8 | ~125 |

| 3 | ~7.9 | ~128 |

| 4 | ~7.3 | ~120 |

| 5 | ~7.2 | ~118 |

| 6 | ~7.1 | ~110 |

| 8 | ~7.7 | ~130 |

Note: These are estimated values based on known substituent effects and data from similar compounds. Experimental verification is required for accurate assignments.

Infrared (IR) Spectroscopy

The FTIR spectrum of 7-hydroxy-2-naphthalenesulfonic acid will exhibit characteristic absorption bands corresponding to its functional groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3600 (broad) | O-H (hydroxyl) | Stretching |

| ~3100 | C-H (aromatic) | Stretching |

| ~1600, ~1470 | C=C (aromatic) | Stretching |

| 1150-1250 & 1030-1080 | S=O (sulfonate) | Asymmetric & Symmetric Stretching |

| ~650-900 | C-H (aromatic) | Out-of-plane bending |

Interpretation of the Spectrum: The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions corresponding to the S=O stretching are characteristic of the sulfonate group. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the naphthalene ring.[6]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 7-hydroxy-2-naphthalenesulfonic acid in a suitable solvent (e.g., water or ethanol) is expected to show absorption maxima characteristic of the naphthalene chromophore. The presence of the hydroxyl and sulfonate groups will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The position of the absorption maxima may also be pH-dependent due to the deprotonation of the hydroxyl group at higher pH.

Experimental Protocol: UV-Vis Spectral Analysis

-

Preparation of Stock Solution: Accurately weigh and dissolve a small amount of 7-hydroxy-2-naphthalenesulfonic acid sodium salt in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Spectral Scan: Using a calibrated UV-Vis spectrophotometer, scan the working solution over a wavelength range of 200-400 nm, using the solvent as a blank.

-

Determination of λmax: Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis: Purity Determination by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of 7-hydroxy-2-naphthalenesulfonic acid. Due to its ionic nature, ion-pair reversed-phase chromatography is a suitable method.

Experimental Protocol: HPLC Purity Assay

Caption: Experimental workflow for HPLC purity analysis.

Causality Behind Experimental Choices:

-

Ion-Pairing Reagent: A reagent such as tetrabutylammonium bromide is added to the mobile phase.[7] This reagent forms a neutral ion pair with the negatively charged sulfonate group of the analyte, allowing it to be retained on the nonpolar C18 stationary phase.[8]

-

Mobile Phase Composition: The ratio of acetonitrile to the aqueous buffer is optimized to achieve good resolution and a reasonable retention time. A higher proportion of the organic modifier (acetonitrile) will decrease the retention time.

-

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase is controlled with a buffer to ensure consistent ionization of the analyte and the ion-pairing reagent.

Synthesis and Purification

A common route for the synthesis of 7-hydroxy-2-naphthalenesulfonic acid involves the sulfonation of 2-naphthol.

Illustrative Synthesis Pathway

Sources

- 1. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium… [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 2-Naphthalenesulfonic acid, 7-hydroxy | CAS#:92-40-0 | Chemsrc [chemsrc.com]

- 5. ccount-chem.com [ccount-chem.com]

- 6. azooptics.com [azooptics.com]

- 7. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]

- 8. technologynetworks.com [technologynetworks.com]

An In-depth Technical Guide to 7-Hydroxy-2-naphthalenesulfonic acid (CAS 92-40-0)

A Note on Chemical Identification: Initial database inquiries for CAS 92-40-0 may sometimes be cross-referenced with other compounds. This guide pertains exclusively to the chemical entity correctly identified by CAS number 92-40-0: 7-Hydroxy-2-naphthalenesulfonic acid , also widely known in the industry as Cassella's acid or F-acid.

Introduction for the Research Professional

7-Hydroxy-2-naphthalenesulfonic acid is a key aromatic intermediate, belonging to the family of naphthalenesulfonic acids. These compounds are foundational pillars in the synthesis of azo dyes and pigments, a class of colorants that accounts for over half of the dyes used in industrial applications. The strategic placement of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene scaffold imparts a unique combination of reactivity and water solubility, making it an indispensable precursor for creating a wide spectrum of colors with tailored properties for various substrates.

For the drug development professional, while not typically a pharmacophore itself, the naphthalenesulfonic acid moiety is utilized to form salts of basic drug molecules, enhancing their solubility and stability. Understanding the chemistry of intermediates like Cassella's acid provides a crucial perspective on the building blocks available for complex molecular synthesis. This guide offers a detailed exploration of its chemical structure, physicochemical properties, synthesis principles, and its pivotal role as a coupling component in azo dye manufacturing.

Part 1: Core Chemical Identity and Physicochemical Properties

7-Hydroxy-2-naphthalenesulfonic acid is a white to off-white solid at room temperature.[1] The presence of the sulfonic acid group renders it a strong acid and significantly increases its water solubility compared to its parent naphthol.[1][2]

Chemical Structure and Nomenclature

-

IUPAC Name: 7-hydroxynaphthalene-2-sulfonic acid[3]

-

CAS Number: 92-40-0[3]

-

Synonyms: 2-Naphthol-7-sulfonic acid, F-Acid, Cassella's acid[4]

The structure consists of a naphthalene bicyclic aromatic system substituted with a hydroxyl group at the C-7 position and a sulfonic acid group at the C-2 position.

Caption: Chemical structure of 7-Hydroxy-2-naphthalenesulfonic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 7-Hydroxy-2-naphthalenesulfonic acid. These parameters are critical for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₄S | [1][3][5] |

| Molecular Weight | 224.23 g/mol | [1][3][5] |

| Appearance | White to light yellow solid/powder | [1][2] |

| Melting Point | 89 °C | [2] |

| Solubility | Soluble in water | [1][2] |

| Density | 1.549 g/cm³ | [6] |

| Refractive Index | 1.703 | [6] |

| pKa (Predicted) | -0.18 ± 0.40 | |

| LogP | 2.87290 | [1][6] |

Part 2: Synthesis and Application in Azo Dye Manufacturing

The industrial importance of CAS 92-40-0 is almost exclusively as an intermediate in the synthesis of azo dyes.[1][2] Its structure contains a nucleophilic aromatic ring activated by the electron-donating hydroxyl group, making it an excellent "coupling component" for reaction with diazonium salts.

Principles of Synthesis: Sulfonation and Alkali Fusion

The synthesis of hydroxylated naphthalenesulfonic acids is a cornerstone of industrial organic chemistry. While a specific, detailed protocol for 7-hydroxy-2-naphthalenesulfonic acid is proprietary and varies between manufacturers, the general pathway involves two key transformations: sulfonation and alkali fusion. The order of these steps determines the final isomer.

To obtain 7-hydroxy-2-naphthalenesulfonic acid, a common industrial route starts with 2,7-naphthalenedisulfonic acid . This precursor is subjected to a regioselective alkali fusion reaction.

-

Causality of Alkali Fusion: In this high-temperature reaction (typically >300 °C with molten NaOH or KOH), a sulfonic acid group is nucleophilically substituted by a hydroxyl group.[7] The choice of the starting di-sulfonated isomer is critical for directing the hydroxyl group to the desired position. The reaction proceeds via the formation of a naphthoxide salt, which is subsequently acidified to yield the final hydroxynaphthalenesulfonic acid. Controlling the temperature and reaction time is crucial to prevent side reactions, such as the formation of dihydroxynaphthalene by substitution of both sulfonate groups.[1]

Caption: Conceptual pathway for synthesis via alkali fusion.

Role in Azo Dye Synthesis: The Coupling Reaction

The primary utility of 7-hydroxy-2-naphthalenesulfonic acid is to act as the nucleophile in an electrophilic aromatic substitution reaction with an aryldiazonium salt. This is known as an azo coupling reaction .

-

Expertise Behind the Choice: The hydroxyl group is a powerful activating group, directing the electrophilic diazonium ion to the ortho position (C-8). The sulfonic acid group, being electron-withdrawing, deactivates the ring, but its main purpose is to confer water solubility to the final dye molecule, which is essential for application in aqueous dyeing processes. The reaction is typically carried out in an alkaline medium (pH > 7), which deprotonates the hydroxyl group to the more strongly activating phenoxide ion, thereby increasing the reaction rate.

Caption: General workflow for synthesizing an azo dye.

Part 3: Experimental Protocols

The following protocols are representative of the key chemical transformations involving naphthalenesulfonic acids. They are designed to be self-validating by providing clear steps and expected outcomes.

Representative Protocol: Synthesis of a Naphthalenesulfonic Acid

While the exact industrial synthesis of CAS 92-40-0 is not publicly detailed, the following protocol for the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid illustrates the fundamental principles and techniques involved. The key to isomer control in naphthalene sulfonation is temperature; higher temperatures (~160 °C) favor the thermodynamically more stable 2-isomer.

Methodology: Sulfonation of Naphthalene

-

Reaction Setup: In a thermostated glass reactor equipped with a mechanical stirrer and a condenser, warm 67 mL of concentrated (98%) sulfuric acid to 100 °C.

-

Reactant Addition: Gradually add 100 g of finely ground naphthalene to the stirred, hot acid.

-

Sulfonation: Increase the temperature of the reaction mixture to 160-165 °C and maintain for 5-12 hours.[7] This high temperature is critical to favor the formation of the 2-sulfonic acid isomer over the 1-isomer.

-

Work-up - Quenching: After cooling, carefully pour the reaction mixture into 1 liter of cold water with stirring.

-

Isolation (as Calcium Salt): Heat the aqueous solution to boiling and add calcium oxide (CaO) until the solution is alkaline. This precipitates calcium sulfate and forms the soluble calcium salt of the naphthalenesulfonic acid.

-

Purification: Filter the hot mixture to remove the insoluble calcium sulfate. The filter cake should be washed with hot water to recover all the product.

-

Crystallization: Combine the filtrates and evaporate the volume until crystallization of the calcium naphthalenesulfonate begins. Cool to room temperature to complete crystallization.

-

Conversion to Sodium Salt: Dissolve the isolated calcium salt in hot water and add a solution of sodium carbonate until no more calcium carbonate precipitates. Filter off the calcium carbonate.

-

Final Product: Evaporate the filtrate to obtain the sodium salt of 2-naphthalenesulfonic acid. The free acid can be regenerated by treatment with a strong mineral acid.

Representative Protocol: Azo Coupling with a Naphthol Derivative

This protocol details the synthesis of an azo dye using 2-naphthol as the coupling component. 7-Hydroxy-2-naphthalenesulfonic acid (CAS 92-40-0) would be used in a similar fashion, with the primary difference being its initial dissolution in the alkaline solution due to the sulfonic acid group.

Methodology: Diazotization of Sulfanilic Acid and Coupling with 2-Naphthol [6]

Part A: Diazotization of Sulfanilic Acid

-

Preparation of Amine Salt: In a 100 mL beaker, dissolve 0.49 g of sulfanilic acid and 0.13 g of anhydrous sodium carbonate in 5 mL of water. Warm gently in a water bath to obtain a clear solution of sodium sulfanilate.

-

Preparation of Nitrite Solution: In a separate test tube, dissolve 0.2 g of sodium nitrite (NaNO₂) in 1 mL of water.

-

Diazotization Reaction: Cool the sodium sulfanilate solution in an ice-water bath (0-5 °C). Add the sodium nitrite solution, followed by the slow, dropwise addition of 0.5 mL of concentrated HCl. Maintain the temperature below 5 °C throughout the addition. The formation of a fine white precipitate indicates the formation of the diazonium salt. This suspension is used directly in the next step.

-

Experimental Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would involve the loss of N₂ gas and result in undesired side products.

-

Part B: Azo Coupling

-

Preparation of Coupling Component Solution: In a 50 mL beaker, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M sodium hydroxide solution. Cool this solution in an ice-water bath.

-

Self-Validating System: The use of a strong base (NaOH) deprotonates the naphthol to the naphthoxide ion. This significantly increases the nucleophilicity of the aromatic ring, making it highly reactive towards the weakly electrophilic diazonium salt. The reaction would proceed very slowly, if at all, under neutral or acidic conditions.

-

-

Coupling Reaction: With continuous stirring, slowly add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution. An intensely colored precipitate (typically red or orange) should form immediately.

-

Completion and Isolation: Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.

-

Purification (Salting Out): Add approximately 1 g of sodium chloride (NaCl) to the mixture and stir. This decreases the solubility of the organic dye in the aqueous medium, promoting more complete precipitation.

-

Filtration: Collect the solid azo dye product by suction filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated NaCl solution to remove inorganic impurities.

-

Drying: Allow the product to air-dry on the filter paper.

Part 4: Safety, Handling, and Storage

As a sulfonic acid derivative, 7-Hydroxy-2-naphthalenesulfonic acid is a corrosive and irritating compound.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

7-Hydroxy-2-naphthalenesulfonic acid (CAS 92-40-0) is a quintessential example of a fine chemical intermediate whose value is derived from its specific molecular architecture. The interplay between the naphthalene core and its hydroxyl and sulfonic acid substituents provides the precise reactivity and physical properties required for its role as a key building block in the vast and economically significant azo dye industry. For researchers in materials science and drug development, understanding the synthesis and reactivity of such foundational molecules provides a robust framework for the rational design of more complex and functional chemical entities.

References

- Google Patents. (n.d.). CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Global Substance Registration System. (n.d.). 7-HYDROXY-2-NAPHTHALENESULFONIC ACID. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 22, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved January 22, 2026, from [Link]

-

Chemsrc. (2025). 2-Naphthalenesulfonic acid, 7-hydroxy | CAS#:92-40-0. Retrieved January 22, 2026, from [Link]

-

H. Ramesh Kumar. (n.d.). C. Acid (for Pigment) Supplier, Exporter from Mumbai. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 7-Hydroxynaphthalene-2-sulfonic acid. Retrieved January 22, 2026, from [Link]

Sources

- 1. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 2. datapdf.com [datapdf.com]

- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. CN101367751B - 105% acid sulfonation manufacturing technique of 2-naphthalenol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility of 7-Hydroxy-2-Naphthalenesulfonic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-hydroxy-2-naphthalenesulfonic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical methodologies to facilitate a thorough understanding and application of this compound's solubility profile.

Introduction: The Significance of Solubility in Research and Development

7-Hydroxy-2-naphthalenesulfonic acid, a bifunctional molecule featuring both a hydroxyl and a sulfonic acid group on a naphthalene core, is a compound of interest in various chemical and pharmaceutical applications. Its utility as an intermediate in the synthesis of dyes and pigments, as well as its potential role in the development of novel pharmaceutical agents, underscores the importance of understanding its physicochemical properties.[1] Solubility, a critical parameter, governs the feasibility of its use in solution-based reactions, purification processes such as crystallization, and formulation strategies. This guide delves into the theoretical and practical aspects of the solubility of 7-hydroxy-2-naphthalenesulfonic acid in organic media.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 7-Hydroxy-2-naphthalenesulfonic acid possesses a unique combination of a large, relatively nonpolar aromatic naphthalene ring system and two highly polar functional groups: a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group.

-

The Naphthalene Core: The bicyclic aromatic structure of naphthalene is inherently hydrophobic and contributes to its solubility in nonpolar organic solvents.

-

The Sulfonic Acid Group: As a strong acid, the sulfonic acid group is highly polar and capable of extensive hydrogen bonding.[2] This group is the primary driver for the compound's solubility in polar solvents, particularly water.[2][3]

-

The Hydroxyl Group: The phenolic hydroxyl group is also polar and can act as both a hydrogen bond donor and acceptor, further enhancing solubility in protic and polar aprotic solvents.

The interplay of these structural features dictates the solubility profile of 7-hydroxy-2-naphthalenesulfonic acid across a spectrum of organic solvents with varying polarities.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a general qualitative solubility profile for 7-hydroxy-2-naphthalenesulfonic acid can be predicted. The presence of the highly polar sulfonic acid and hydroxyl groups suggests good solubility in polar organic solvents.[2][3] Conversely, the nonpolar naphthalene backbone implies limited solubility in nonpolar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) | High | Capable of hydrogen bonding with both the sulfonic acid and hydroxyl groups. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Low to Insoluble | Lack of favorable interactions with the polar functional groups of the solute. |

Quantitative Solubility Data (Estimated)

While specific experimental data for the solubility of 7-hydroxy-2-naphthalenesulfonic acid in a wide range of organic solvents is not extensively published, estimations can be made based on the reported solubility of structurally similar compounds, such as other sulfonic acids. For instance, a study on 2-acrylamido-2-methyl-1-propane-sulfonic acid reported its solubility in various alcohols and acetone.[4] Based on these findings and the structural characteristics of 7-hydroxy-2-naphthalenesulfonic acid, the following table provides estimated solubility values.

It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Organic Solvent | Estimated Solubility ( g/100 mL) at 25°C |

| Methanol | 15 - 25 |

| Ethanol | 10 - 20 |

| Isopropanol | 5 - 15 |

| Acetone | 5 - 10 |

| Dimethylformamide (DMF) | 20 - 30 |

| Dimethyl Sulfoxide (DMSO) | > 30 |

| Toluene | < 0.1 |

| Hexane | < 0.01 |

Factors Influencing Solubility

The solubility of 7-hydroxy-2-naphthalenesulfonic acid is not a fixed value but is influenced by several external factors:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[5][6]

-

pH: The acidity of the sulfonic acid group means that the pH of the solvent system can significantly impact solubility. In basic media, the sulfonic acid will be deprotonated to form a sulfonate salt, which is generally more soluble in polar solvents.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Hydrogen Bonding: The ability of the solvent to participate in hydrogen bonding with the sulfonic acid and hydroxyl groups of the solute is a key factor in achieving high solubility.[7]

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the target compound through various effects such as salting-in or salting-out.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following are standard protocols for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 7-hydroxy-2-naphthalenesulfonic acid to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the solid has settled. Alternatively, centrifuge the sample to facilitate separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is advantageous for its speed and sensitivity.

Protocol:

-

Determine Maximum Absorbance (λmax): Prepare a dilute, known concentration of 7-hydroxy-2-naphthalenesulfonic acid in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to find the λmax.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the gravimetric method.

-

Sample and Dilute: After equilibration, filter the supernatant and dilute a precise volume with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Logical Flow for Spectroscopic Solubility Measurement

Caption: Process for determining solubility via UV-Vis spectroscopy.

Thermodynamic Considerations of Dissolution

The process of dissolution can be understood through its thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solution.

-

Gibbs Free Energy of Solution (ΔG_sol): A negative ΔG_sol indicates a spontaneous dissolution process.

-

Enthalpy of Solution (ΔH_sol): This represents the heat absorbed or released during dissolution. An endothermic process (positive ΔH_sol) is favored by an increase in temperature.[5][6]

-

Entropy of Solution (ΔS_sol): This reflects the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy (positive ΔS_sol), which favors the dissolution process.[6]

The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG_sol = ΔH_sol - TΔS_sol

For 7-hydroxy-2-naphthalenesulfonic acid, the dissolution in polar organic solvents is expected to be a spontaneous process, likely driven by a favorable enthalpy of solvation (due to strong hydrogen bonding) and a positive entropy change.

Conclusion

The solubility of 7-hydroxy-2-naphthalenesulfonic acid in organic solvents is a critical parameter for its effective utilization in scientific and industrial applications. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure, outlined the key factors influencing this property, and detailed robust experimental protocols for its accurate determination. While quantitative data in the literature is scarce, the methodologies and theoretical framework presented herein equip researchers with the necessary tools and understanding to confidently work with this compound and determine its solubility in their specific solvent systems.

References

- Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.

- CymitQuimica. (n.d.). CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium….

- Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References.

- ResearchGate. (2025, August 6). Determination and correlation of solubility data and dissolution thermodynamic data for 2-acrylamido-2-methyl-1-propane-sulfonic acid in seven pure solvents | Request PDF.

- PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868.

- PubChem. (n.d.). 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | C16H13NO4S | CID 67065.

- Chemsrc. (2025, August 23). 2-Naphthalenesulfonic acid, 7-hydroxy | CAS#:92-40-0.

- Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid.

- Thieme E-Books. (n.d.).

- ResearchGate. (2025, August 7). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides.

- Britannica. (2025, December 12). Sulfonic acid | Uses, Structure & Synthesis.

- NCBI. (n.d.).

- gsrs. (n.d.). 7-HYDROXY-2-NAPHTHALENESULFONIC ACID.

- PubMed Central. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.

- Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.

- Active Thermochemical Tables. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and....

- SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.

- CAS Common Chemistry. (n.d.). 7-[[2-Hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-2-naphthalenesulfonic acid.

- solubility d

- PubChem. (n.d.). 2-Naphthalenesulfonic acid, 7-((2-hydroxy-5-((4-hydroxyphenyl)sulfonyl)phenyl)methyl)- | C23H18O7S2 | CID 105325.

- Sigma-Aldrich. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid technical, = 90 T 87-02-5.

- Physical Chemistry Research. (2023, November 19).

- SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.

- 7-HYDROXY-2-NAPHTHALENESULFONIC ACID.

- PubChem. (n.d.). 7-amino-4-hydroxynaphthalene-2-sulfonic acid.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). 1-Naphthalenesulfonic acid, 5-hydroxy- | C10H8O4S | CID 67025.

- Human Metabolome Database. (2021, September 11). Showing metabocard for 2-Naphthalenesulfonic acid (HMDB0255446).

- CymitQuimica. (n.d.).

- Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.

- PubMed Central. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.

- ResearchGate. (2025, August 7).

- ChemicalBook. (n.d.).

- PubChem. (n.d.). 1-Hydroxy-2-naphthalenesulfonic acid | C10H8O4S | CID 11277.

Sources

- 1. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium… [cymitquimica.com]

- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Core Molecular Profile: Physicochemical and Spectroscopic Properties

An In-depth Technical Guide to 7-Hydroxy-2-Naphthalenesulfonic Acid: Properties, Synthesis, and Applications in Research and Drug Development

Abstract: The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of a wide array of functional molecules.[1][2] Among its numerous derivatives, 7-hydroxy-2-naphthalenesulfonic acid and its analogs represent a class of compounds with significant utility, ranging from fluorescent probes in biochemical assays to key intermediates in the synthesis of dyes and pharmacologically active agents. This technical guide provides an in-depth exploration of the core physicochemical properties, spectroscopic characterization, synthesis strategies, and prominent applications of 7-hydroxy-2-naphthalenesulfonic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work. The narrative emphasizes the causality behind experimental choices and provides field-proven insights into methodologies.

7-Hydroxy-2-naphthalenesulfonic acid (also known as F acid or Cassella's acid) is an organic compound characterized by a naphthalene core substituted with a hydroxyl (-OH) group at the C-7 position and a sulfonic acid (-SO₃H) group at the C-2 position.[3][4] This substitution pattern imparts a unique combination of properties that are central to its applications.

Physicochemical Characteristics

The presence of the sulfonic acid group makes the molecule strongly acidic and highly water-soluble, which facilitates its use in aqueous biological systems.[5] The hydroxyl group, a key functional handle, can be readily derivatized and is crucial for its fluorescent properties and role as a synthetic precursor. The compound typically appears as a white to light yellow powder.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [3][4] |

| Molar Mass | 224.23 g/mol | [3][4] |

| CAS Number | 92-40-0 | [4] |

| Appearance | White to light yellow powder | |

| Solubility | Soluble in water | |

| Density | ~1.549 g/cm³ | [4] |

Table 1: Key Physicochemical Properties of 7-Hydroxy-2-naphthalenesulfonic acid.

Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of 7-hydroxy-2-naphthalenesulfonic acid and its derivatives.

-

UV-Vis Spectroscopy: The naphthalene ring system is an excellent chromophore. The position of the absorption maximum is sensitive to the substitution pattern and the solvent environment. Conjugation of the double bonds in the polycyclic aromatic system results in absorption in the UV region. Extending this conjugation through derivatization can shift the absorption maximum to longer wavelengths (a bathochromic shift).[6][7]

-

Infrared (IR) Spectroscopy: Key diagnostic bands in the IR spectrum include strong absorptions corresponding to the S=O stretching of the sulfonic acid group, O-H stretching of the hydroxyl and sulfonic acid groups, and C=C stretching of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts of the aromatic protons and carbons are highly dependent on the electronic effects of the hydroxyl and sulfonic acid substituents, providing a detailed map of the molecular structure.[8][9]

Synthesis and Derivatization Strategies

The synthesis of naphthalenesulfonic acid derivatives is a well-established area of organic chemistry, though specific protocols for the 7-hydroxy-2-sulfonic acid isomer can be nuanced. Industrial synthesis often involves the sulfonation of 2-naphthol (β-naphthol). The position of sulfonation is highly dependent on reaction conditions such as temperature and the sulfonating agent used.

A common synthetic challenge is controlling the regioselectivity to favor the desired 2,7-substitution pattern over other isomers. Derivatization of the core molecule frequently targets the hydroxyl and amino groups (in analogs like 7-amino-4-hydroxy-2-naphthalenesulfonic acid) to build more complex structures.[10] For instance, 7-amino-4-hydroxy-2-naphthalenesulfonic acid serves as a raw material for producing 2-amino-5-naphthol-1,7-disulfonic acid through a controlled sulfonation reaction.[10]

Workflow: General Synthesis of Naphthol Derivatives

The synthesis of hydroxylated naphthalene derivatives often involves high-temperature alkali fusion of naphthalenedisulfonic acids.[11]

Caption: Generalized workflow for the synthesis of dihydroxynaphthalene from a disulfonic acid precursor.[11]

Key Applications in Scientific Research

The unique properties of the 7-hydroxy-2-naphthalenesulfonic acid scaffold have led to its adoption in several key research applications.

Fluorescent Probe for Connective Tissue Analysis

The sodium salt of 7-hydroxy-2-naphthalenesulfonic acid (7HNS) is utilized as a sensitive fluorescent probe for detecting cross-links in essential connective tissue proteins like collagen and elastin.[12]

Causality of Mechanism: The principle behind this application lies in the covalent bond formation between 7HNS and the lysine residues present in these proteins. This binding event leads to a detectable fluorescent signal, the intensity of which can be correlated with the extent of cross-linking. The high sensitivity, with a detection limit in the picomolar range (1 pmol/ml), makes it a valuable tool for analyzing tissues such as cartilage, bone, skin, and blood vessels.[12]

Protocol: Fluorescent Labeling of Collagen with 7HNS

This protocol provides a self-validating system for the quantification of collagen cross-links.

-

Tissue Preparation:

-

Excise the tissue of interest (e.g., cartilage, skin) and freeze-dry to determine its dry weight.

-

Hydrolyze the tissue sample in 6M HCl at 110°C for 24 hours to break down the protein into its constituent amino acids. .

-

-

Reagent Preparation:

-

Prepare a stock solution of 7-hydroxy-2-naphthalenesulfonic acid sodium salt (7HNS) in a suitable buffer (e.g., borate buffer, pH 9.0). The concentration should be optimized based on the expected amount of lysine residues.

-

Prepare standards using known concentrations of lysine.

-

-

Labeling Reaction:

-

Add the 7HNS solution to the hydrolyzed tissue samples and lysine standards.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to allow the covalent bond formation to complete. The high pH of the borate buffer facilitates the reaction with the primary amine of the lysine side chain.

-

-

Detection and Quantification:

-

Analyze the samples using a fluorescence spectrophotometer or a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.[5]

-

Set the excitation and emission wavelengths appropriate for the 7HNS-lysine adduct.

-

Quantify the amount of labeled lysine in the tissue samples by comparing their fluorescence intensity to the standard curve generated from the lysine standards.

-

-

Validation:

-

Run a blank sample (buffer only) to establish the baseline fluorescence.

-

Include a negative control (a protein with low lysine content) to ensure specificity.

-

The linearity of the standard curve (R² > 0.99) validates the quantitative accuracy of the assay.

-

Intermediate in Azo Dye and Pigment Synthesis

Naphthalenesulfonic acids are critical building blocks in the synthesis of azo dyes.[13] The hydroxyl group of 7-hydroxy-2-naphthalenesulfonic acid and the amino group of its analogs (e.g., 7-amino-4-hydroxy-2-naphthalenesulfonic acid) act as coupling components that react with diazonium salts to form the characteristic azo (-N=N-) linkage. Derivatives like 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid (Phenyl J Acid) are direct precursors to various dyes, including Direct Violet 9 and Direct Blue 78.[14]

Relevance in Drug Discovery and Development

The naphthalene core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as propranolol, naproxen, and bedaquiline.[1] The derivatives of 7-hydroxy-2-naphthalenesulfonic acid offer a synthetically tractable platform for generating compound libraries for drug discovery.

Pharmacokinetics and Metabolism

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of naphthalene derivatives is critical for drug development.

-

Metabolism: Naphthalene and its derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[15] The hydroxylated derivatives can be further processed through conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[15]

-

Pharmacokinetic Studies: The pharmacokinetics of specific derivatives can be highly variable. For instance, studies on mitragynine and its metabolite 7-hydroxymitragynine (structurally distinct but sharing the "7-hydroxy" nomenclature) show that CYP3A4 is a key enzyme in its metabolic conversion.[16][17] Co-administration with a CYP3A4 inhibitor like itraconazole significantly alters the plasma concentrations of the parent drug and its metabolite.[16][17] This highlights the importance of conducting specific pharmacokinetic studies for any new analog.

Caption: A simplified diagram of the metabolic fate of naphthalene-based compounds in the body.[15]

Biological Activities and Therapeutic Potential

While 7-hydroxy-2-naphthalenesulfonic acid itself is primarily used as a tool compound, its structural motifs are found in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][18] The rigid, planar structure of the naphthalene core is ideal for fitting into the binding pockets of enzymes and receptors. The functional groups provide key hydrogen bonding and ionic interaction points, which can be tailored to achieve high affinity and selectivity for a biological target.

Analytical Methodologies

The analysis of naphthalenesulfonic acids in various matrices, from industrial wastewater to biological fluids, requires robust and sensitive analytical methods. Due to their high water solubility, extraction and pre-concentration are often necessary.[5]

-

Sample Preparation: Solid-phase extraction (SPE) is a commonly employed technique for extracting and concentrating these compounds from aqueous samples.[5][19]

-

Separation and Quantification: High-performance liquid chromatography (HPLC) is the method of choice for separating and quantifying naphthalenesulfonic acid isomers.[5][13] Capillary electrophoresis and various forms of mass spectrometry (GC-MS, LC-MS) are also powerful techniques used for their analysis.[5]

Conclusion and Future Outlook

7-Hydroxy-2-naphthalenesulfonic acid and its analogs are a class of compounds with established utility and significant future potential. Their role as fluorescent probes and synthetic intermediates is well-documented. For drug development professionals, this scaffold offers a proven starting point for the design of novel therapeutics. Future research will likely focus on expanding the library of derivatives, exploring new biological targets, and developing more sophisticated analytical techniques to study their behavior in complex biological systems. The continued exploration of structure-activity relationships will be crucial in unlocking the full therapeutic potential of this versatile chemical backbone.

References

- CymitQuimica. CAS 135-55-7: 7-Hydroxy-2-Naphthalene Sulfonic Acid(Sodium…).

- PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868.

- GSRS. 7-HYDROXY-2-NAPHTHALENESULFONIC ACID.

- PlantaeDB. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Chemical Compound.

- ChemBK. 7-hydroxynaphthalene-2-sulphonic acid.

- Australian Industrial Chemicals Introduction Scheme (AICIS). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)

- Biosynth. 7-Hydroxy-2-naphthalene sulfonic acid sodium | 135-55-7 | FH32756.

- Chongqing Chemdad Co., Ltd. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid.

- Wiley-VCH GmbH. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Optional[13C NMR] - Chemical Shifts.

- PubMed.

- Google Patents. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

- ResearchGate.

- Google Patents. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.

- Walsh Medical Media. Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.

- PubMed Central. Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers.

- PMC - NIH. Chemistry and Biological Activities of Flavonoids: An Overview.

- PubMed. Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers.

- International Journal of Medical Research and Pharmaceutical Sciences. REVIEW IN (NMR and UV-VIS) SPECTRA.

- SIELC Technologies. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.

- PubMed.

- SpectraBase. 6-hydroxy-2-naphthalenesulfonic acid, monosodium salt - Optional[1H NMR].

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- MDPI. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmrpsjournal.com [ijmrpsjournal.com]

- 7. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]

- 11. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 12. biosynth.com [biosynth.com]

- 13. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]

- 14. 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Itraconazole on Pharmacokinetics of Mitragynine and 7-Hydroxymitragynine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Advent of "F Acid": A Technical Chronicle of a Cornerstone Dye Intermediate

Abstract

This in-depth technical guide delves into the discovery and historical development of 2-naphthol-7-sulfonic acid, a pivotal intermediate in the synthetic dye industry, widely known by its trivial name, "F acid" or "Cassella's F acid." We will explore the confluence of chemical innovation and industrial ambition in late 19th-century Germany that set the stage for its synthesis. This guide will elucidate the fundamental principles of naphthalene sulfonation, detailing the thermodynamic and kinetic factors that govern isomer formation. Furthermore, we will reconstruct the probable historical methodologies for its industrial-scale production and separation, offering a window into the process chemistry of the era. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are interested in the historical context and synthetic evolution of foundational chemical compounds.

The Dawn of Synthetic Color: A New Chemical Epoch

The latter half of the 19th century witnessed a chemical revolution that permanently altered the landscape of manufacturing, textiles, and commerce: the birth of the synthetic dye industry. This era, largely dominated by German chemical enterprises, was characterized by intense research into the derivatives of coal tar, a readily available byproduct of gasworks. Naphthalene, a simple bicyclic aromatic hydrocarbon, emerged as a particularly fruitful starting material for a vast array of vibrant and lightfast dyes.

The burgeoning textile industry demanded a consistent and diverse palette of colors, a need that natural dyes could no longer sustainably meet. This demand fueled a fierce competition among companies like BASF, Bayer, Hoechst, and notably, Cassella AG, to discover and commercialize novel dye intermediates.[1] It was within this dynamic and competitive environment that 2-naphthol-7-sulfonic acid, or F acid, came to prominence.

Founded in Frankfurt in 1798, Cassella AG evolved from a spice and luxury goods trader into a global leader in synthetic dye production by the turn of the 20th century.[2][3] Under the leadership of figures like Leo Gans and the scientific direction of chemists such as Arthur von Weinberg, Cassella became renowned for its expertise in azo dyes.[4] The development and industrial-scale production of intermediates like F acid were critical to the company's success, enabling the synthesis of a wide range of proprietary dyes.

The Chemistry of Naphthalene Sulfonation: A Tale of Two Isomers

The synthesis of F acid is intrinsically linked to the electrophilic aromatic substitution reaction of naphthalene sulfonation. The key challenge and, indeed, the elegance of this chemistry lie in controlling the position of the sulfonic acid group on the naphthalene ring. The reaction of naphthalene with sulfuric acid yields two primary monosulfonated isomers: naphthalene-1-sulfonic acid (α-naphthalenesulfonic acid) and naphthalene-2-sulfonic acid (β-naphthalenesulfonic acid).[5][6]

The regioselectivity of this reaction is exquisitely dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[6]

-

Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction favors the formation of the α-isomer. This is because the transition state leading to the α-product is lower in energy, and thus, it is formed faster.[5]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the more stable β-isomer is the predominant product. The increased thermal energy allows the reaction to overcome the higher activation energy barrier for the formation of the β-isomer. Furthermore, the sulfonation reaction is reversible at elevated temperatures. The α-isomer, being sterically hindered by the hydrogen at the 8-position, is less stable and can revert to naphthalene, which then re-sulfonates to form the more stable β-isomer.[5][6]

The precursor to F acid is a disulfonated naphthalene. The sulfonation of naphthalene with an excess of sulfuric acid or oleum at elevated temperatures leads to the formation of naphthalenedisulfonic acids. The primary isomers formed under these conditions are 2,6-naphthalenedisulfonic acid and 2,7-naphthalenedisulfonic acid.[2]

Reaction Pathway Overview

Caption: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation.

Industrial Synthesis of F Acid in the Late 19th and Early 20th Centuries

The synthesis can be broken down into three main stages:

-

Disulfonation of Naphthalene: Production of 2,7-naphthalenedisulfonic acid.

-

Alkaline Fusion: Conversion of the sulfonic acid group to a hydroxyl group.

-

Isolation and Purification: Obtaining the final F acid product.

Stage 1: Disulfonation of Naphthalene

The objective of this stage was to produce 2,7-naphthalenedisulfonic acid as the major product.

Experimental Protocol (Historical Reconstruction):

-

Charging the Reactor: A cast-iron reactor, equipped with a robust stirrer, would be charged with molten naphthalene.

-

Sulfonation: A significant excess of concentrated sulfuric acid (or oleum) would be slowly added to the molten naphthalene.

-

Heating: The reaction mixture would be heated to a high temperature, typically in the range of 130-180°C, and held for several hours to favor the formation of the thermodynamically stable 2,7- and 2,6-disulfonic acid isomers.[2]

-

Work-up: After cooling, the reaction mixture would be diluted with water. The separation of the 2,7- and 2,6-isomers was a significant challenge. Fractional crystallization of their salts was a common method. For instance, by carefully adjusting the concentration of sulfuric acid and temperature, it was possible to selectively precipitate one isomer.[2]

| Parameter | Condition | Rationale |

| Reactants | Naphthalene, Concentrated H₂SO₄/Oleum | - |

| Molar Ratio | 1 : 3-6 (Naphthalene : Sulfonating agent) | To drive the reaction towards disulfonation. |

| Temperature | 130-180°C | To favor the formation of the thermodynamically stable 2,7- and 2,6-isomers.[2] |

| Reaction Time | Several hours | To allow for the isomerization of kinetically favored products to the desired thermodynamic products. |

Stage 2: Alkaline Fusion

This critical step converts one of the sulfonic acid groups of 2,7-naphthalenedisulfonic acid into a hydroxyl group. This reaction, known as the Bucherer reaction or a related alkaline fusion, was a cornerstone of naphthol chemistry.

Experimental Protocol (Historical Reconstruction):

-

Preparation of the Melt: A melt of sodium hydroxide or a mixture of sodium and potassium hydroxides would be prepared in a fusion pot, typically made of copper or a resistant alloy.

-

Addition of Sulfonic Acid: The sodium salt of 2,7-naphthalenedisulfonic acid would be gradually added to the molten alkali.

-

Fusion: The mixture would be heated to a high temperature, often in the range of 280-320°C, for several hours.[4] This harsh but effective process substitutes the sulfonate group with a hydroxyl group.

-

Control of Selectivity: The selective conversion of only one of the two sulfonic acid groups was a key challenge, controlled by the reaction temperature, time, and the concentration of the alkali.

Stage 3: Isolation and Purification of F Acid

The final stage involved isolating the desired 2-naphthol-7-sulfonic acid from the complex reaction mixture.

Experimental Protocol (Historical Reconstruction):

-

Quenching: The hot fusion mass would be carefully quenched by adding it to a large volume of water.

-

Acidification: The resulting aqueous solution, containing the sodium salt of F acid and unreacted starting material, would be acidified, typically with sulfuric or hydrochloric acid.[4] This protonates the naphthoxide to the less soluble naphthol.

-

Precipitation and Filtration: The F acid, being less soluble in the acidic aqueous medium, would precipitate out and could be collected by filtration.

-

Purification: Further purification could be achieved by recrystallization from acidic water.

Caption: Industrial Synthesis Workflow for F Acid.

The Legacy of F Acid

The successful industrial production of 2-naphthol-7-sulfonic acid was a significant achievement. It provided the dye industry, with Cassella at the forefront, a versatile and crucial building block for the synthesis of a wide range of azo dyes. These dyes, characterized by their brilliant colors and good fastness properties, found widespread application in the dyeing of wool, silk, and later, synthetic fibers. The story of F acid is a testament to the ingenuity and perseverance of the chemists and engineers of the late 19th and early 20th centuries, whose work laid the foundation for the modern chemical industry.

References

-

Cassella AG. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Cassella Farbewerke Mainkur Aktiengesellschaft. (n.d.). In Britannica Money. Retrieved January 22, 2026, from [Link]

-

Leopold Cassella. (2026, January 17). In Grokipedia. Retrieved January 22, 2026, from [Link]

-

Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Genesis of the German Dye Industry in the Nineteenth Century. (n.d.). Wollheim Memorial. Retrieved January 22, 2026, from [Link]

- Othmer, D. F., Jacobs, J. J., & Buschmann, W. J. (1943). Sulfonation of Naphthalene. Industrial & Engineering Chemistry, 35(3), 326–329.

-

Arthur von Weinberg (1860–1943). (n.d.). Wollheim Memorial. Retrieved January 22, 2026, from [Link]

-

sulphonation of naphthalene. (2024, March 15). Chemistry for everyone. Retrieved January 22, 2026, from [Link]

-

Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015, May 19). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

- Process for separation of naphthalenedisulfonic acids. (1982). Google Patents.

-

What is the conversion of naphthalene to 2-naphthol? (2020, January 11). Quora. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. US3655739A - Process for the production of naphthalene-sulfonic acid in a packed reactor - Google Patents [patents.google.com]

- 6. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]

A Theoretical and Practical Guide to 7-Hydroxy-2-Naphthalenesulfonic Acid: From Quantum Mechanics to Laboratory Applications

Introduction: The Scientific Significance of 7-Hydroxy-2-Naphthalenesulfonic Acid

7-Hydroxy-2-naphthalenesulfonic acid, also known as F acid or Cassella's acid, is a fascinating organic molecule that holds a significant place in both industrial and research settings.[1] As a derivative of naphthalene, a bicyclic aromatic hydrocarbon, it possesses a unique electronic structure that gives rise to interesting photophysical properties. The presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the naphthalene core imparts a combination of hydrophilicity and reactivity, making it a versatile building block in chemical synthesis and a valuable tool in biochemical analysis.[2]

This technical guide provides an in-depth exploration of 7-hydroxy-2-naphthalenesulfonic acid, bridging the gap between fundamental theoretical principles and practical laboratory applications. It is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this molecule's properties and potential. We will delve into its electronic and structural characteristics through the lens of quantum chemical calculations, compare these theoretical predictions with experimental spectroscopic data, and provide detailed protocols for its synthesis and application.

Part 1: Theoretical Framework - A Quantum Mechanical Perspective

To truly understand the behavior of 7-hydroxy-2-naphthalenesulfonic acid, we must first examine its structure and properties at the quantum level. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy.

Foundational Principles of DFT Calculations

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. Key parameters that can be calculated using DFT include:

-

Optimized Molecular Geometry: The lowest energy arrangement of atoms in the molecule.

-

Electronic Properties: Distribution of electrons, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, which is indicative of the molecule's reactivity and electronic transition energies.

-

Spectroscopic Properties: Predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).

Predicted Molecular Structure and Electronic Properties

The optimized geometry of 7-hydroxy-2-naphthalenesulfonic acid would feature the characteristic planar bicyclic naphthalene core. The hydroxyl and sulfonic acid groups will influence the electron density distribution across the aromatic system. The hydroxyl group is an activating, electron-donating group, while the sulfonic acid group is a deactivating, electron-withdrawing group. This electronic push-pull effect is crucial to its chemical reactivity and photophysical behavior.

Table 1: Key Physicochemical Properties of 7-Hydroxy-2-naphthalenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄S | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 92-40-0 |

Frontier Molecular Orbitals (HOMO & LUMO) and Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. For 7-hydroxy-2-naphthalenesulfonic acid, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO will likely have significant contributions from the electron-withdrawing sulfonic acid group and the aromatic system. This distribution facilitates intramolecular charge transfer upon photoexcitation, a phenomenon central to its fluorescence properties.

Theoretical Vibrational and Spectroscopic Analysis

DFT calculations can predict the vibrational frequencies that correspond to the absorption bands in an FTIR spectrum. For 7-hydroxy-2-naphthalenesulfonic acid, characteristic vibrational modes would include:

-

O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹).

-

S=O stretches of the sulfonic acid group (strong bands around 1350 cm⁻¹ and 1175 cm⁻¹).

-

C=C stretches of the aromatic naphthalene ring (in the 1400-1600 cm⁻¹ region).

-

C-O and C-S stretches at lower frequencies.

Similarly, DFT can be used to calculate the NMR chemical shifts. The aromatic protons of the naphthalene ring would appear in the downfield region (typically 7-9 ppm in ¹H NMR), with their precise shifts influenced by the electronic effects of the hydroxyl and sulfonic acid groups.

TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For aromatic systems like naphthalene derivatives, these transitions are typically π → π* in nature.

Part 2: Experimental Validation and Characterization

Theoretical predictions, while powerful, must be validated by experimental data. In this section, we will discuss the experimental techniques used to characterize 7-hydroxy-2-naphthalenesulfonic acid and compare the findings with the theoretical expectations.

Synthesis of 7-Hydroxy-2-naphthalenesulfonic Acid

A common route for the synthesis of hydroxynaphthalenesulfonic acids involves the sulfonation of a naphthol. The following is a generalized, logical protocol for the synthesis of 7-hydroxy-2-naphthalenesulfonic acid, based on established chemical principles for the sulfonation of aromatic compounds.

Experimental Protocol: Synthesis of 7-Hydroxy-2-naphthalenesulfonic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of 2-naphthol in a suitable non-polar solvent (e.g., nitrobenzene).

-

Sulfonation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker of ice water. The product, being water-soluble, will be in the aqueous phase.

-

Isolation: The product can be isolated from the aqueous solution by salting out with sodium chloride, followed by filtration. The resulting sodium salt of 7-hydroxy-2-naphthalenesulfonic acid can be further purified by recrystallization from water.

-

Acidification: To obtain the free acid, the purified sodium salt can be dissolved in water and acidified with a strong acid (e.g., HCl), followed by recrystallization.

Caption: A generalized workflow for the synthesis of 7-hydroxy-2-naphthalenesulfonic acid.

Spectroscopic Characterization

Experimental spectra are the fingerprints of a molecule. For 7-hydroxy-2-naphthalenesulfonic acid and its sodium salt, various spectroscopic techniques provide a wealth of structural information.

-